8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a bromomethyl group attached to the furochromene core, which imparts unique chemical properties and reactivity
Preparation Methods
The synthesis of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylcoumarin with bromoacetaldehyde in the presence of a base, followed by cyclization to form the furochromene ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Chemical Reactions Analysis
8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxyl derivatives.
Cyclization Reactions: The furochromene core can participate in cyclization reactions to form polycyclic structures
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Material Science: Due to its unique photophysical properties, it is used in the development of fluorescent materials and sensors.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The biological activity of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the furochromene core can intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE include other bromomethyl-substituted furochromenes and coumarins. These compounds share similar structural features but differ in their biological activities and chemical reactivity. For example:
3-(Bromoacetyl)coumarins: These compounds exhibit similar substitution reactions but have different pharmacological profiles.
2,2-Dimethyl-2H-chromenes: These derivatives are known for their antifungal activities and are used in agricultural applications
Properties
CAS No. |
139395-82-7 |
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Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3 |
InChI Key |
MJBQOIZNCDJDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr |
Origin of Product |
United States |
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